N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine and fluorine-substituted phenyl group, a triazole ring, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromine and fluorine substituents: This step involves the halogenation of the phenyl ring using reagents such as bromine and fluorine sources.
Condensation reaction: The final step involves the condensation of the intermediate compounds to form the target acetohydrazide derivative.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The halogen substituents (bromine and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(5-chloro-2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(5-bromo-2-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
These compounds share similar structural features but differ in the specific halogen substituents on the phenyl ring. The uniqueness of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of bromine and fluorine substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19BrFN5OS |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19BrFN5OS/c1-16-7-9-17(10-8-16)23-29-30-24(31(23)20-5-3-2-4-6-20)33-15-22(32)28-27-14-18-13-19(25)11-12-21(18)26/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
InChI Key |
JGGNCXSXUIGPBD-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)Br)F |
Origin of Product |
United States |
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